molecular formula C12H17NO2 B1468787 N-[(4-methoxyphenyl)methyl]oxolan-3-amine CAS No. 1341464-58-1

N-[(4-methoxyphenyl)methyl]oxolan-3-amine

Cat. No. B1468787
M. Wt: 207.27 g/mol
InChI Key: LTVVJOKMMXFIHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-[(4-methoxyphenyl)methyl]oxolan-3-amine” has been studied. For instance, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been explored .


Physical And Chemical Properties Analysis

“N-[(4-methoxyphenyl)methyl]oxolan-3-amine” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented.

Scientific Research Applications

Electrophilic Amination and Amide Synthesis

N-[(4-methoxyphenyl)methyl]oxolan-3-amine and its derivatives are involved in electrophilic amination reactions, which are critical in synthesizing various amides. For instance, Velikorodov et al. (2020) demonstrated the use of methyl N-(4-methoxyphenyl)carbamate in reactions with sodium azide in polyphosphoric acid, leading to various N-(amino-4-methoxyphenyl)carbamates. This indicates the compound's role in synthesizing carbamates with potential biological applications (Velikorodov et al., 2020).

Monoamine Oxidase Inhibiting Activity

Compounds related to N-[(4-methoxyphenyl)methyl]oxolan-3-amine, such as 4-methoxy-beta-hydroxyphenethylamine, have shown activity as monoamine oxidase inhibitors. This enzyme is crucial in neurotransmitter metabolism, and its inhibition can have significant pharmacological implications. Ferguson and Keller (1975) found that derivatives of this compound could prevent reserpine-induced hypothermia in mice and inhibit monoamine oxidase (Ferguson & Keller, 1975).

Synthesis of Dicarboxylic Acid Amides and Diamides

Aghekyan et al. (2018) explored the synthesis of N,N'-disubstituted oxamides and N-aryloxamides using N-[(4-methoxyphenyl)methyl]oxolan-3-amine, which could be applied in medicinal chemistry. The study suggests the versatility of this compound in synthesizing a range of bioactive molecules (Aghekyan et al., 2018).

Ring-Opening Carbonylation and Synthesis of Siloxy Amides

In the context of cyclic ethers, N-[(4-methoxyphenyl)methyl]oxolan-3-amine derivatives have been used in ring-opening carbonylation reactions. Tsuji et al. (1989) demonstrated this process under carbon monoxide pressure, leading to siloxy amides, which are significant in organic synthesis and pharmaceutical research (Tsuji et al., 1989).

Antimicrobial and Anticancer Activities

Compounds derived from N-[(4-methoxyphenyl)methyl]oxolan-3-amine, such as 1,3,4-oxadiazole analogues, have been synthesized and evaluated for antimicrobial and anticancer activities. Ahsan et al. (2018) demonstrated that some of these derivatives show significant antiproliferative activity against various cancer cell lines, highlighting the potential of this compound in cancer therapy (Ahsan et al., 2018).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVVJOKMMXFIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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